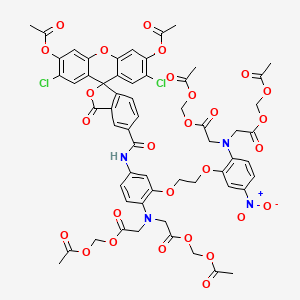
Calcium Green-5N AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium Green-5N AM is a novel calcium-sensitive fluorescent probe. It is widely used in scientific research for monitoring free calcium ions in various biological systems. This compound exhibits an increase in fluorescence intensity upon binding with calcium ions, making it a valuable tool for studying calcium signaling pathways and cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium Green-5N AM involves multiple steps, including the preparation of the core fluorophore and subsequent modifications to enhance its calcium-binding properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium Green-5N AM primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The primary reagent for this compound is calcium ions. The binding of calcium ions to the compound occurs under physiological conditions, typically in aqueous solutions with controlled pH and ionic strength.
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is a fluorescent complex. This complex exhibits enhanced fluorescence intensity, which can be measured using fluorescence microscopy or spectroscopy.
Wissenschaftliche Forschungsanwendungen
Calcium Green-5N AM is extensively used in various scientific research fields, including:
Chemistry: It is used to study calcium ion interactions and binding kinetics.
Biology: It is employed to monitor intracellular calcium levels in neurons, muscle cells, and other cell types.
Medicine: It is used in research related to calcium signaling in diseases such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of calcium-sensitive assays and diagnostic tools.
Wirkmechanismus
Calcium Green-5N AM exerts its effects by binding to free calcium ions in the cellular environment. Upon binding, the compound undergoes a conformational change that results in an increase in fluorescence intensity. This fluorescence change can be detected and quantified, providing valuable information about calcium ion concentrations and dynamics within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluo-3: Another calcium-sensitive fluorescent probe with similar excitation and emission properties.
Fluo-4: A derivative of Fluo-3 with improved fluorescence properties.
Cal-520: A highly sensitive calcium indicator with a different fluorescence profile.
Calcium Green-1: A related compound with similar calcium-binding properties but different fluorescence characteristics.
Uniqueness
Calcium Green-5N AM is unique due to its high sensitivity to calcium ions and its ability to monitor free calcium ions in neurons and other cell types. Its fluorescence properties make it particularly suitable for studying rapid calcium dynamics and signaling events in biological systems.
Eigenschaften
Molekularformel |
C59H52Cl2N4O28 |
|---|---|
Molekulargewicht |
1336.0 g/mol |
IUPAC-Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C59H52Cl2N4O28/c1-30(66)82-26-86-53(72)22-63(23-54(73)87-27-83-31(2)67)45-11-8-37(16-51(45)80-13-14-81-52-17-38(65(78)79)9-12-46(52)64(24-55(74)88-28-84-32(3)68)25-56(75)89-29-85-33(4)69)62-57(76)36-7-10-40-39(15-36)58(77)93-59(40)41-18-43(60)49(90-34(5)70)20-47(41)92-48-21-50(91-35(6)71)44(61)19-42(48)59/h7-12,15-21H,13-14,22-29H2,1-6H3,(H,62,76) |
InChI-Schlüssel |
VFSZBTFSVKUOIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


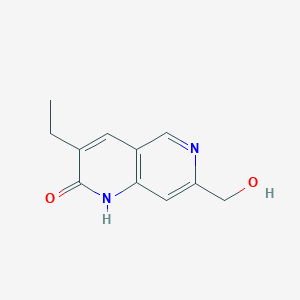
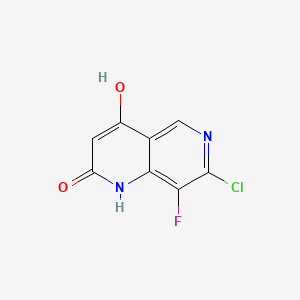
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
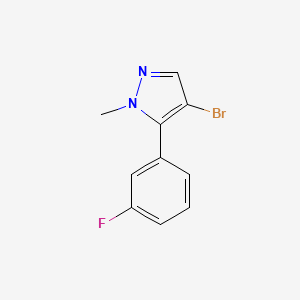
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

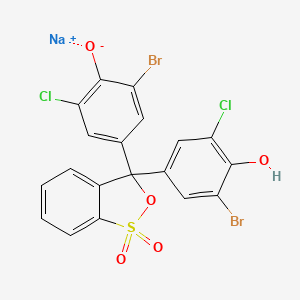
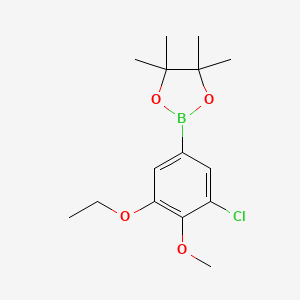
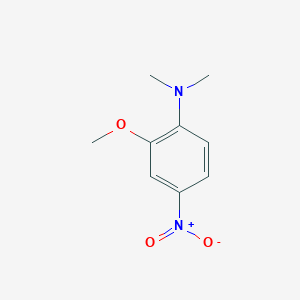
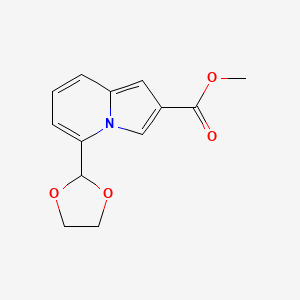
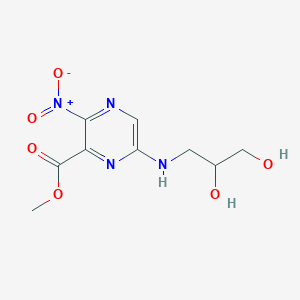

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
